2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
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Overview
Description
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its unique structural features, which include a methyl group and an aldehyde functional group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-formylbenzoic acid with appropriate reagents under basic conditions. For instance, a mixture of 2-formylbenzoic acid and sodium hydroxide in methanol can be used to facilitate the reaction . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran derivatives with high yields .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale chemical processes that utilize readily available starting materials and efficient reaction conditions. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of (6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.
Reduction: Formation of (6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The aldehyde group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, lacking the methyl and aldehyde groups.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with a saturated furan ring.
6-Methylbenzofuran: A benzofuran derivative with a methyl group but lacking the aldehyde group.
Uniqueness
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the benzofuran core. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(6-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-4-10-9(6-14-11(10)13)5-8(7)2-3-12/h3-5H,2,6H2,1H3 |
InChI Key |
ORNGDYSJSBAQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2=O)C=C1CC=O |
Origin of Product |
United States |
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